5-Methoxypyrazin-2-amine chemical properties and structure
5-Methoxypyrazin-2-amine chemical properties and structure
An In-depth Technical Guide to 5-Methoxypyrazin-2-amine: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 5-Methoxypyrazin-2-amine, a heterocyclic amine of significant interest in modern chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its analysis, synthesis, and application.
Core Molecular Profile and Structural Elucidation
5-Methoxypyrazin-2-amine (CAS No: 54013-07-9) is a substituted pyrazine derivative featuring both an electron-donating amine (-NH₂) group and a methoxy (-OCH₃) group.[1][2][3][4] This substitution pattern is critical as it dictates the molecule's electronic properties, reactivity, and ultimately, its utility as a chemical building block. The pyrazine ring, an aromatic diazine, is inherently electron-deficient, but the presence of the powerful amine and methoxy donating groups modulates this property, influencing its role in synthetic transformations.
The fundamental structure is best represented by its IUPAC name, 5-methoxypyrazin-2-amine, which clarifies the positional relationship of the functional groups on the pyrazine core.[1]
Caption: 2D Chemical Structure of 5-Methoxypyrazin-2-amine.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | 5-methoxypyrazin-2-amine | [1] |
| CAS Number | 54013-07-9 | [1][2] |
| Molecular Formula | C₅H₇N₃O | [1][2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| Canonical SMILES | COC1=CN=C(N=C1)N | [1] |
| InChIKey | BWXBZAOCBVXFMQ-UHFFFAOYSA-N | [1] |
| Appearance | Off-white solid | [3] |
Spectroscopic Characterization: A Predictive Analysis
Definitive structural confirmation relies on a suite of spectroscopic techniques. While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for a robust prediction of its spectral features based on established principles for amines and aromatic heterocycles.[5][6]
Expected Spectroscopic Features
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The methoxy group (-OCH₃) protons should appear as a sharp singlet, typically in the 3.8-4.0 ppm range. The amine (-NH₂) protons will present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, generally between 0.5-5.0 ppm.[6] The two protons on the pyrazine ring are in distinct chemical environments and should appear as two doublets in the aromatic region (typically 7.0-8.5 ppm).
-
¹³C NMR: The carbon spectrum will show five distinct signals. The methoxy carbon is expected around 55-60 ppm. The four carbons of the pyrazine ring will have shifts influenced by the attached functional groups, with the carbon attached to the amine group (C2) and the methoxy group (C5) being the most shielded and deshielded, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic bands for the primary amine, including a pair of N-H stretching absorptions in the 3300-3500 cm⁻¹ region.[6][7] Aromatic C-H stretching will be observed just above 3000 cm⁻¹. Strong absorptions corresponding to C-O stretching of the methoxy group and C=N stretching of the pyrazine ring are also expected in the fingerprint region (1000-1600 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum should be observed at m/z = 125, corresponding to the molecular weight. The presence of an odd number of nitrogen atoms (three) follows the "nitrogen rule," resulting in an odd nominal molecular mass.[6]
Protocol: General Method for Spectroscopic Analysis
This protocol outlines a self-validating system for the characterization of a research sample of 5-Methoxypyrazin-2-amine.
-
Sample Preparation : Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean NMR tube.[5] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, resulting in sharper -NH₂ signals.
-
¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for a high signal-to-noise ratio and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR Acquisition : Using the same sample, acquire a proton-decoupled ¹³C spectrum. An extended acquisition time will likely be necessary due to the lower natural abundance of ¹³C.
-
Confirmation with D₂O : To confirm the identity of the amine proton signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The amine protons will exchange with deuterium, causing their signal to disappear or significantly diminish, a key validation step.[6]
-
IR Spectroscopy : Prepare a sample as a KBr pellet or a thin film and record the spectrum using an FTIR spectrometer.
-
Mass Spectrometry : Analyze the sample using an ESI-MS or GC-MS to confirm the molecular weight.
Caption: Conceptual workflow for spectroscopic characterization.
Representative Synthesis Pathway
5-Methoxypyrazin-2-amine serves as a valuable synthetic intermediate.[8] While multiple proprietary synthesis routes exist, a common and chemically sound approach for introducing an amine group to an aromatic heterocycle is through the reduction of a corresponding nitro compound. This method is analogous to the synthesis of similar structures like 5-amino-2-methoxypyridine.[9]
Protocol: Catalytic Hydrogenation for Synthesis
This protocol describes the reduction of a hypothetical precursor, 2-methoxy-5-nitropyrazine, to yield the target compound.
-
Reactor Setup : To a hydrogenation vessel, add 2-methoxy-5-nitropyrazine (1 equivalent).
-
Catalyst Addition : Add a suitable solvent such as methanol or ethanol, followed by the catalyst, 10% Palladium on Carbon (Pd/C), typically at 5-10 mol%.[9]
-
Hydrogenation : Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 1-3 atm.[9]
-
Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup : Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[9]
-
Isolation : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 5-Methoxypyrazin-2-amine.[9]
Caption: Representative workflow for the synthesis of 5-Methoxypyrazin-2-amine.
Applications in Research and Development
The unique structural features of 5-Methoxypyrazin-2-amine make it a versatile building block in several high-value chemical industries.[8]
-
Pharmaceuticals : It is a key intermediate in the synthesis of bioactive molecules for drug discovery.[8] Its structure can be modified to create compounds with enhanced selectivity and biological activity, potentially leading to new medications.[8] For instance, pyrazine and aminopyrimidine cores are prevalent in kinase inhibitors, and this molecule provides a functionalized scaffold for building such complex structures.[10]
-
Agrochemicals : In the agrochemical sector, this compound is used in the formulation of modern pesticides, herbicides, and plant growth regulators.[8] Its stability and reactivity are advantageous for creating effective and environmentally safer crop protection agents.[8]
-
Flavor and Fragrance : The related compound 2-methoxypyrazine is a potent aroma compound with a characteristic green, bell pepper-like scent.[11] While the amine group modifies its properties, 5-Methoxypyrazin-2-amine can be a precursor or reference in the synthesis and research of novel flavoring agents and fragrances.[8]
Safety, Handling, and Storage
Proper handling of 5-Methoxypyrazin-2-amine is essential due to its hazard profile.
GHS Hazard Identification
-
Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]
-
Skin Irritation (Category 2) : H315 - Causes skin irritation.[1][12]
-
Serious Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[1][12]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[1][12]
Recommended Handling and Storage Protocols
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[11][13][14]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[12][13] For weighing or generating dust, a respirator may be necessary.
-
Handling : Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly with soap and water after handling.[13][14] Do not eat, drink, or smoke in the work area.[13]
-
Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][13] Keep containers tightly sealed when not in use to prevent moisture absorption and degradation.[11][13]
Conclusion
5-Methoxypyrazin-2-amine is more than a simple chemical; it is a highly functionalized and versatile molecule that serves as a critical entry point for the synthesis of complex targets in the pharmaceutical and agrochemical industries. A thorough understanding of its structure, predicted spectroscopic fingerprint, and safe handling procedures is paramount for any researcher intending to utilize its synthetic potential. The protocols and insights provided in this guide are designed to equip scientists with the necessary knowledge to confidently and safely incorporate this valuable compound into their research and development workflows.
References
-
PubChem. (n.d.). 5-Methoxypyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 20). 2-Amino-5-methoxypyridine. Retrieved from [Link]
-
Rlavie. (n.d.). CAS 54013-07-9 | 5-Methoxypyrazin-2-Amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
PubMed. (2020, May 14). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylpyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
-
MDPI. (n.d.). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]
Sources
- 1. 5-Methoxypyrazin-2-amine | C5H7N3O | CID 14536429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CAS 54013-07-9|5-Methoxypyrazin-2-Amine|Rlavie [rlavie.com]
- 4. 2-AMINO-5-METHOXYPYRAZINE CAS#: 54013-07-9 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. 5-Amino-2-methoxypyridine | 6628-77-9 [chemicalbook.com]
- 10. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-methoxypyrazine | 3149-28-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
